5-Hydroxycyclohex-3-ene-1-carbohydrazide
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Overview
Description
5-Hydroxycyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O2. It is a derivative of cyclohexene, featuring a hydroxyl group at the 5th position and a carbohydrazide group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycyclohex-3-ene-1-carbohydrazide typically involves the reaction of cyclohexene derivatives with hydrazine derivatives. One common method includes the reaction of 5-hydroxycyclohex-3-ene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxycyclohex-3-ene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-cyclohex-3-ene-1-carbohydrazide.
Reduction: Formation of 5-hydroxycyclohex-3-ene-1-amine.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
5-Hydroxycyclohex-3-ene-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazide-based pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Hydroxycyclohex-3-ene-1-carbohydrazide involves its interaction with various molecular targets. The hydroxyl and carbohydrazide groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxycyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
Cyclohexene-1-carbohydrazide: Lacks the hydroxyl group at the 5th position.
5-Hydroxycyclohex-3-ene-1-amine: Similar structure but with an amine group instead of a carbohydrazide group.
Uniqueness
5-Hydroxycyclohex-3-ene-1-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-hydroxycyclohex-3-ene-1-carbohydrazide |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11) |
InChI Key |
IYBTYOXGPYOKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(CC1C(=O)NN)O |
Origin of Product |
United States |
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